5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic organic compound with a pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-butanone with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyridazine form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the ring.
Scientific Research Applications
5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Menthol: A monoterpenoid with a similar isopropyl group.
Thymol: A phenolic compound with a similar methyl and isopropyl group.
Phenibut: A derivative with a similar pyridazinone core structure.
Uniqueness
5-Methyl-2-(propan-2-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for research and development.
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylpyridazin-3-one |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-8(11)4-7(3)5-9-10/h4-6H,1-3H3 |
InChI Key |
DNRNTCHZLJEUMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N=C1)C(C)C |
Origin of Product |
United States |
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